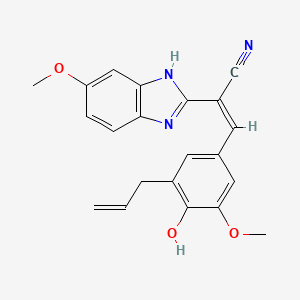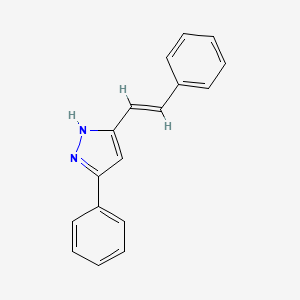![molecular formula C20H24FN3O B6073235 N-(2-fluorophenyl)-3-[1-(2-pyridinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6073235.png)
N-(2-fluorophenyl)-3-[1-(2-pyridinylmethyl)-3-piperidinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-3-[1-(2-pyridinylmethyl)-3-piperidinyl]propanamide, commonly known as FP1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FP1 is a small molecule drug that has shown promising results in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Mécanisme D'action
The mechanism of action of FP1 is not fully understood. However, it is believed that FP1 works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. FP1 has also been shown to modulate the immune system, leading to its anti-inflammatory effects. Additionally, FP1 has been shown to enhance insulin sensitivity, leading to its antidiabetic effects.
Biochemical and Physiological Effects
FP1 has been shown to have several biochemical and physiological effects. In vitro studies have shown that FP1 inhibits the growth and proliferation of cancer cells. Additionally, FP1 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. FP1 has also been shown to enhance insulin sensitivity, leading to improved glucose uptake and utilization.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FP1 is its potential therapeutic applications. FP1 has shown promising results in the treatment of various diseases, making it a potential treatment option for patients. Additionally, FP1 is a small molecule drug, making it easier to synthesize and modify compared to larger molecules. However, one of the limitations of FP1 is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the mechanism of action of FP1 is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on FP1. One area of research is to further elucidate the mechanism of action of FP1. This will help to optimize its therapeutic potential and identify potential side effects. Additionally, more studies are needed to determine the safety and efficacy of FP1 in clinical trials. Another area of research is to modify the structure of FP1 to improve its pharmacokinetic and pharmacodynamic properties. This will help to optimize its therapeutic potential and reduce potential side effects. Finally, more studies are needed to determine the potential of FP1 in combination therapy with other drugs. This will help to identify potential synergistic effects and improve its therapeutic potential.
Méthodes De Synthèse
The synthesis of FP1 is a complex process that involves several steps. The first step is the preparation of 2-fluorobenzaldehyde, which is then reacted with piperidine to form 2-(2-fluorophenyl)-1-piperidinylmethanol. The resulting compound is then reacted with 2-pyridinemethylamine to form the final product, FP1. The synthesis of FP1 is a time-consuming process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
FP1 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various cancers, including breast, lung, and pancreatic cancer. FP1 has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment option for neurological disorders such as Alzheimer's and Parkinson's disease. Additionally, FP1 has been shown to have antidiabetic effects, making it a potential treatment option for type 2 diabetes.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-3-[1-(pyridin-2-ylmethyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c21-18-8-1-2-9-19(18)23-20(25)11-10-16-6-5-13-24(14-16)15-17-7-3-4-12-22-17/h1-4,7-9,12,16H,5-6,10-11,13-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFOOEOTBICLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=N2)CCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![nicotinaldehyde [4-(2-hydroxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone](/img/structure/B6073155.png)
![2-(4-acetylphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6073163.png)
![methyl {3-oxo-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-2-piperazinyl}acetate](/img/structure/B6073171.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B6073178.png)


![N-{3-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}-2-methylpropanamide](/img/structure/B6073196.png)
![2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B6073209.png)
![N-[4-(4-quinolinylamino)phenyl]acetamide](/img/structure/B6073215.png)
![4-benzoyl-2-({[1-(hydroxymethyl)propyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6073230.png)

![N-(4-fluorophenyl)-N'-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6073255.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-N-methyl-3-piperidinamine](/img/structure/B6073258.png)
![(3'R*,4'R*)-1'-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6073264.png)